molecular formula C16H16FNO3 B2843291 ({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate CAS No. 321432-07-9

({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate

Cat. No.: B2843291
CAS No.: 321432-07-9
M. Wt: 289.306
InChI Key: BQBGDNYPTVRWPP-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group, a methoxyphenyl group, and an ammoniumolate moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acid derivatives and palladium catalysts under mild conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

The compound has shown potential in biological and medical research, particularly in targeting specific protein receptors and enzymes associated with diseases such as cancer and inflammation. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, from electronics to pharmaceuticals.

Mechanism of Action

The mechanism of action of ({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and cellular functions . This interaction is often mediated by the fluorobenzyl and methoxyphenyl groups, which enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity, making it a valuable asset in various research and industrial applications.

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-18(19)10-13-5-8-15(16(9-13)20-2)21-11-12-3-6-14(17)7-4-12/h3-10H,11H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBGDNYPTVRWPP-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.